molecular formula C22H34O3 B5148550 1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone

1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone

Cat. No.: B5148550
M. Wt: 346.5 g/mol
InChI Key: RTLDIGDDKDWOPF-UHFFFAOYSA-N
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Description

1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities. This compound is characterized by its multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone typically involves multi-step organic synthesis. The starting materials often include simpler cyclopenta[a]phenanthrene derivatives, which undergo a series of functional group modifications. Common synthetic routes may involve:

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Ketone Formation: Oxidation of secondary alcohols to ketones using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Methylation: Introduction of methyl groups through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: For efficient and scalable production, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions

1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of ketone groups to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Halogenated derivatives, ethers.

Scientific Research Applications

1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    11alpha,17beta-Dihydroxy-17-methylandrost-4-en-3-one: Another cyclopenta[a]phenanthrene derivative with similar structural features.

    2-(11,17-Dihydroxy-10,13,16-trimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate: A closely related compound with additional functional groups.

Uniqueness

1-(3,17-Dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and functional diversity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h8,13,15-17,19,24-25H,5-7,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLDIGDDKDWOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4CC(CCC4(C3=CCC2(C1(C(=O)C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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